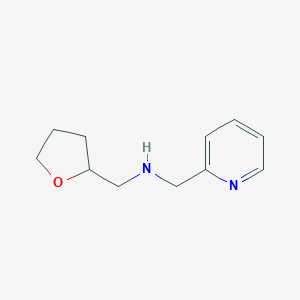
6-(propylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(propylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione is a chemical compound that belongs to the family of triazine derivatives. It has been extensively studied for its potential applications in various fields, including pharmaceuticals, agriculture, and material science.
作用机制
The mechanism of action of 6-(propylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione is not fully understood. However, it has been reported to exert its biological activities through various mechanisms, including inhibition of enzymes, disruption of cellular membranes, and induction of apoptosis.
生化和生理效应
6-(propylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione has been reported to exhibit various biochemical and physiological effects, depending on the target organism or cell line. In bacteria, it has been shown to inhibit the growth of both gram-positive and gram-negative bacteria. In fungi, it has been reported to exhibit antifungal activity against various species. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. In plants, it has been studied as a potential herbicide and plant growth regulator.
实验室实验的优点和局限性
6-(propylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione has several advantages and limitations for lab experiments. One of the advantages is its wide range of biological activities, which makes it a potential candidate for various applications. Another advantage is its relatively simple synthesis method, which allows for the easy preparation of large quantities of the compound. One of the limitations is its potential toxicity, which requires careful handling and disposal. Another limitation is its limited solubility in water, which may affect its bioavailability and efficacy in certain applications.
未来方向
There are several future directions for the study of 6-(propylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione. One direction is the development of novel derivatives with improved biological activities and selectivity. Another direction is the study of its potential applications in other fields, such as energy storage and catalysis. Additionally, the elucidation of its mechanism of action and the identification of its molecular targets could provide valuable insights into its biological activities and potential therapeutic applications.
合成方法
The synthesis of 6-(propylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione can be achieved through various methods, including the reaction of propylthiol with 2,4,6-trichloro-1,3,5-triazine, followed by the hydrolysis of the resulting intermediate with sodium hydroxide. Another method involves the reaction of propylamine with cyanuric chloride, followed by the hydrolysis of the intermediate with sodium hydroxide. Both methods have been reported to yield high purity and good yields of the target compound.
科学研究应用
6-(propylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione has been extensively studied for its potential applications in various fields, including pharmaceuticals, agriculture, and material science. In the pharmaceutical industry, it has been reported to exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. In agriculture, it has been studied as a potential herbicide and plant growth regulator. In material science, it has been used as a building block for the synthesis of novel polymers and materials.
属性
CAS 编号 |
61958-70-1 |
|---|---|
产品名称 |
6-(propylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione |
分子式 |
C6H9N3O2S |
分子量 |
187.22 g/mol |
IUPAC 名称 |
6-propylsulfanyl-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C6H9N3O2S/c1-2-3-12-5-4(10)7-6(11)9-8-5/h2-3H2,1H3,(H2,7,9,10,11) |
InChI 键 |
ODAMHWJMWNWCHG-UHFFFAOYSA-N |
手性 SMILES |
CCCSC1=C(N=C(N=N1)O)O |
SMILES |
CCCSC1=NNC(=O)NC1=O |
规范 SMILES |
CCCSC1=NNC(=O)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




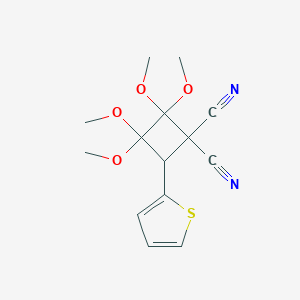
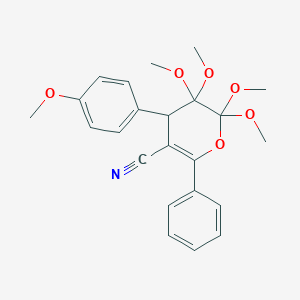

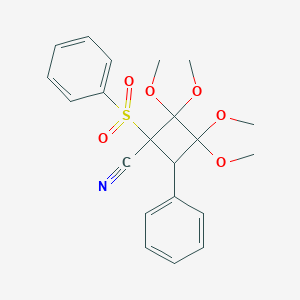
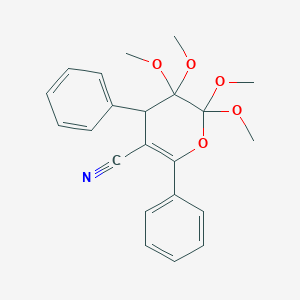
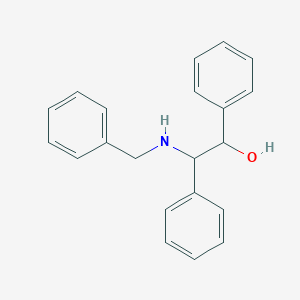
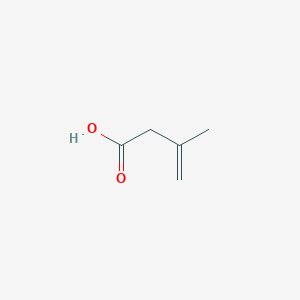


![3-Ethyl-2,4-dimethylindeno[2,1-b]pyran](/img/structure/B187815.png)
![2-(4-Bromophenyl)indeno[2,1-b]pyran](/img/structure/B187816.png)

